molecular formula C16H24N4O2 B12501768 tert-Butyl 7-(6-Aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate

tert-Butyl 7-(6-Aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate

Cat. No.: B12501768
M. Wt: 304.39 g/mol
InChI Key: GZWMNGCVTWIVIU-UHFFFAOYSA-N
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Description

tert-Butyl 7-(6-Aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate is a complex organic compound that features a spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Chemical Reactions Analysis

tert-Butyl 7-(6-Aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

tert-Butyl 7-(6-Aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 7-(6-Aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

tert-Butyl 7-(6-Aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate is unique due to its spirocyclic structure and the presence of both pyridine and piperazine moieties. Similar compounds include:

These comparisons highlight the unique structural features and potential applications of this compound .

Properties

Molecular Formula

C16H24N4O2

Molecular Weight

304.39 g/mol

IUPAC Name

tert-butyl 7-(6-aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate

InChI

InChI=1S/C16H24N4O2/c1-15(2,3)22-14(21)20-9-8-19(11-16(20)6-7-16)12-4-5-13(17)18-10-12/h4-5,10H,6-9,11H2,1-3H3,(H2,17,18)

InChI Key

GZWMNGCVTWIVIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC12CC2)C3=CN=C(C=C3)N

Origin of Product

United States

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